REACTION_CXSMILES
|
[I:1](O)(=O)(=O)=O.S(=O)(=O)(O)O.[I-:11].[K+].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1>>[Br:13][C:14]1[CH:19]=[C:18]([I:11])[C:17]([Br:20])=[CH:16][C:15]=1[I:1] |f:2.3|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
525 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −30 to −20° C. for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L three-necked flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added over a period of 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the whole was filtrated
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in chloroform
|
Type
|
WASH
|
Details
|
the solution was washed with a 5% aqueous sodium hydroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from chloroform
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)I)Br)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |